Physicochemical Profile: Lipophilicity and Boiling Point Comparison
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol exhibits a markedly lower lipophilicity (LogP = -0.12) compared to its N-methyl analog, (1-Methylpyrrolidin-3-yl)methanol (LogP = ~0.3, estimated), and a higher boiling point (204.8°C) than the simpler pyrrolidin-3-ylmethanol core (Bp ~180-190°C, estimated) [1]. This quantifiable difference in physicochemical properties directly influences its solubility profile and potential for passive membrane permeability, which are critical for drug design and synthetic route planning .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.12 |
| Comparator Or Baseline | (1-Methylpyrrolidin-3-yl)methanol (estimated LogP ~0.3) |
| Quantified Difference | ΔLogP ≈ -0.42 |
| Conditions | Calculated/experimental LogP values |
Why This Matters
The lower LogP indicates increased hydrophilicity, which can improve aqueous solubility and alter ADME properties, making it a distinct choice over more lipophilic N-alkyl analogs for developing orally bioavailable drugs.
- [1] PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. PubChem Compound Summary for CID 53425764. View Source
